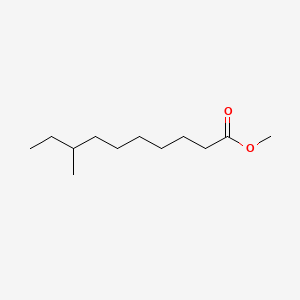

Methyl 8-methyldecanoate

Description

Methyl 8-methyldecanoate is a branched-chain fatty acid methyl ester (FAME) characterized by a decanoate backbone with a methyl group at the 8th carbon (anteiso branching at the ω−2 position). It is synthesized via Grignard reagent-mediated 1,4-addition to methyl acrylate, followed by sequential reduction and alkylation steps, as demonstrated in studies on Micromonospora aurantiaca . This compound exhibits a retention index (I) of 1392 in gas chromatography (GC) analysis and a molecular weight of 200 g/mol .

Properties

IUPAC Name |

methyl 8-methyldecanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O2/c1-4-11(2)9-7-5-6-8-10-12(13)14-3/h11H,4-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGCINGTWMUZAIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CCCCCCC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10509478 | |

| Record name | Methyl 8-methyldecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10509478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5129-64-6 | |

| Record name | Methyl 8-methyldecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10509478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 8-methyldecanoate can be synthesized through the esterification of 8-methyldecanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester.

Industrial Production Methods: In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous reactors and efficient separation techniques ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: Methyl 8-methyldecanoate undergoes various chemical reactions, including:

Oxidation: The ester can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group into an alcohol.

Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products:

Oxidation: 8-methyldecanoic acid or other oxidized derivatives.

Reduction: 8-methyldecanol.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Methyl 8-methyldecanoate has several applications in scientific research:

Chemistry: It is used as a starting material or intermediate in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biological systems.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 8-methyldecanoate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physical Properties

Methyl 8-methyldecanoate is distinguished from its isomers by the position of the methyl branch, which influences symmetry, boiling points, and chromatographic behavior:

| Compound | Branching Position | Retention Time (min) | Molecular Weight (g/mol) | Boiling Point (Inferred) | Symmetry |

|---|---|---|---|---|---|

| This compound | ω−2 (anteiso) | 26.50 | 200 | Higher than 9-methyl | Lower |

| Methyl 9-methyldecanoate | ω−1 | Shorter than 8-methyl | 200 | Lower | Higher |

| Methyl 6-methyldecanoate | Mid-chain | Shorter than 8-methyl | 200 | Intermediate | Intermediate |

- Symmetry and Boiling Points: Methyl 9-methyldecanoate, with a terminal (ω−1) methyl group, exhibits higher symmetry and a lower boiling point than the 8-methyl isomer, leading to earlier elution in GC .

- Retention Behavior: The anteiso branching in this compound increases its retention time compared to mid-chain branched analogs (e.g., 6- or 7-methyl isomers) due to reduced volatility .

Research Findings and Implications

Chromatographic Differentiation: The ω−2 branching in this compound results in a 26.50 min retention time (hexane-ethyl acetate gradient), distinct from shorter retention times of mid- or terminal-branched isomers .

Biosynthetic Specificity: The preferential incorporation of 8-methyldecanoate in Micromonospora aurantiaca underscores the role of branched amino acid starters (e.g., isoleucine) in microbial lipid metabolism .

Ecological Significance: Reduced accumulation of 8-methyldecanoate esters in cultivated tomato acyl sugars reflects evolutionary trade-offs in specialized metabolite production .

Data Tables

Table 1: Comparative GC Retention Data

| Compound | Retention Time (min) | Column Type | Reference |

|---|---|---|---|

| This compound | 26.50 | Silica gel (hexane-ethyl acetate) | |

| Methyl 9-methyldecanoate | <26.50 (inferred) | Not specified |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 8-methyldecanoate, and how can reaction conditions be optimized?

- Methodological Answer : Methyl ester synthesis typically involves esterification of carboxylic acids or transesterification of triglycerides. For this compound, a plausible route is the acid-catalyzed reaction of 8-methyldecanoic acid with methanol. Optimization should focus on catalyst selection (e.g., sulfuric acid or enzymatic catalysts), molar ratios, temperature (e.g., reflux conditions), and reaction time. Kinetic studies using gas chromatography (GC) can monitor conversion rates . Safety protocols for handling corrosive catalysts and flammable methanol must be prioritized .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the ester functional group and methyl branching at the 8th carbon. Infrared (IR) spectroscopy can validate the carbonyl (C=O) stretch (~1740 cm⁻¹) and ester C-O bonds. Mass spectrometry (MS) provides molecular weight confirmation and fragmentation patterns. Purity analysis via High-Performance Liquid Chromatography (HPLC) or GC is recommended, with retention indices compared to standards .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Methodological Answer : Although specific data for this compound is limited, analogous esters (e.g., Methyl Dodecanoate) suggest storing the compound in a dry, ventilated area away from ignition sources. Use chemical-resistant gloves (e.g., nitrile) and safety goggles. In case of skin contact, wash with soap and water; for inhalation exposure, move to fresh air. Consult Safety Data Sheets (SDS) for similar esters and conduct a risk assessment before use .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported thermodynamic properties (e.g., melting point, vapor pressure) of this compound?

- Methodological Answer : Contradictions in thermodynamic data (e.g., melting points varying by ±2°C) may arise from impurities, measurement techniques, or calibration errors. Researchers should:

- Compare differential scanning calorimetry (DSC) results across multiple labs.

- Validate purity using chromatography and elemental analysis.

- Apply systematic reviews to aggregate data and identify outliers, as outlined in COSMOS-E guidelines .

- Reference standardized protocols from organizations like NIST for vapor pressure measurements .

Q. What strategies are effective for elucidating the stereochemical configuration of this compound?

- Methodological Answer : Chiral chromatography (e.g., using a Chiralcel column) can separate enantiomers. Optical rotation measurements and vibrational circular dichroism (VCD) provide complementary data. Computational methods (e.g., density functional theory) can predict NMR chemical shifts and compare them to experimental results. Collaborative validation with independent labs is advised to ensure reproducibility .

Q. How should researchers design experiments to investigate the kinetic stability of this compound under various conditions?

- Methodological Answer : Accelerated stability studies under controlled temperatures (e.g., 40°C, 75% RH) and light exposure can simulate long-term degradation. Use HPLC-MS to track decomposition products (e.g., free acids or aldehydes). Statistical tools like Arrhenius modeling predict shelf-life. Include positive/negative controls (e.g., antioxidants) and adhere to ICH M10 guidelines for bioanalytical method validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.